molecular formula C14H9N3 B184293 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile CAS No. 55843-91-9

4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile

Cat. No.: B184293
CAS No.: 55843-91-9
M. Wt: 219.24 g/mol
InChI Key: QKFAADBAQQYFIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile is a heterocyclic compound with a fused imidazo-pyridine core and a benzonitrile group. This compound is known for its diverse applications in organic synthesis and pharmaceutical chemistry due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with benzaldehyde derivatives under acidic conditions, followed by cyclization to form the imidazo-pyridine core .

Industrial Production Methods: Industrial production often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of metal-free catalysts and environmentally benign solvents, making it a more sustainable approach .

Chemical Reactions Analysis

Types of Reactions: 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile is unique due to its combination of the imidazo-pyridine core and the benzonitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-imidazo[1,2-a]pyridin-2-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3/c15-9-11-4-6-12(7-5-11)13-10-17-8-2-1-3-14(17)16-13/h1-8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFAADBAQQYFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356281
Record name 4-imidazo[1,2-a]pyridin-2-ylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55843-91-9
Record name 4-imidazo[1,2-a]pyridin-2-ylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.